molecular formula C16H16N2O2 B2528578 3-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 1904303-80-5

3-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2528578
CAS No.: 1904303-80-5
M. Wt: 268.316
InChI Key: GKHVNGBRXLEINF-UHFFFAOYSA-N
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Description

3-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound that features both azetidine and pyridine rings The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves the formation of the azetidine ring followed by its functionalization and subsequent coupling with the pyridine ring. One common method involves the use of the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the desired substituents . The Suzuki–Miyaura cross-coupling reaction is often employed to couple the azetidine derivative with the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can act as a pharmacophore, interacting with specific sites on the target molecule, while the pyridine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine: Similar structure but with a methoxy group instead of a methyl group.

    2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: Contains an azetidine ring but with different substituents and functional groups.

Uniqueness

3-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine is unique due to the specific combination of the azetidine and pyridine rings, as well as the presence of the 2-methylbenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-5-2-3-7-15(12)16(19)18-10-14(11-18)20-13-6-4-8-17-9-13/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHVNGBRXLEINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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